molecular formula C15H13Br2NO2S B15097577 1,4-Dibromo-2-[(2-methylindolinyl)sulfonyl]benzene

1,4-Dibromo-2-[(2-methylindolinyl)sulfonyl]benzene

Cat. No.: B15097577
M. Wt: 431.1 g/mol
InChI Key: IFZURSLYERYBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromo-2-[(2-methylindolinyl)sulfonyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two bromine atoms and a sulfonyl group attached to a benzene ring, along with a 2-methylindolinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibromo-2-[(2-methylindolinyl)sulfonyl]benzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Sulfonylation: The sulfonyl group can be introduced by reacting the dibromobenzene intermediate with a sulfonyl chloride derivative in the presence of a base such as pyridine.

    Indolinyl Substitution:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-[(2-methylindolinyl)sulfonyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

1,4-Dibromo-2-[(2-methylindolinyl)sulfonyl]benzene has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-[(2-methylindolinyl)sulfonyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromobenzene: A simpler compound with only two bromine atoms attached to the benzene ring.

    2-Methylindoline: A compound with a similar indolinyl structure but lacking the bromine and sulfonyl groups.

    1,4-Dibromo-2-methylbenzene: A compound with two bromine atoms and a methyl group attached to the benzene ring.

Uniqueness

1,4-Dibromo-2-[(2-methylindolinyl)sulfonyl]benzene is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both bromine atoms and the sulfonyl group allows for diverse chemical reactivity, while the 2-methylindolinyl group provides additional structural complexity and potential biological activity.

Properties

Molecular Formula

C15H13Br2NO2S

Molecular Weight

431.1 g/mol

IUPAC Name

1-(2,5-dibromophenyl)sulfonyl-2-methyl-2,3-dihydroindole

InChI

InChI=1S/C15H13Br2NO2S/c1-10-8-11-4-2-3-5-14(11)18(10)21(19,20)15-9-12(16)6-7-13(15)17/h2-7,9-10H,8H2,1H3

InChI Key

IFZURSLYERYBOZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.